molecular formula C9H19N B13252525 2-Ethylcycloheptan-1-amine

2-Ethylcycloheptan-1-amine

Cat. No.: B13252525
M. Wt: 141.25 g/mol
InChI Key: SNSZODQYXSYNAX-UHFFFAOYSA-N
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Description

2-Ethylcycloheptan-1-amine is a cycloheptane derivative featuring an ethyl substituent at the 2-position and a primary amine group at the 1-position. The cycloheptane ring confers conformational flexibility, while the ethyl group enhances lipophilicity compared to smaller alkyl substituents (e.g., methyl). This compound is structurally analogous to other cycloheptan-1-amine derivatives but distinguishes itself through its substituent size and electronic effects. While direct data on its synthesis or applications are absent in the provided evidence, insights can be drawn from structurally related compounds .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-ethylcycloheptan-1-amine

InChI

InChI=1S/C9H19N/c1-2-8-6-4-3-5-7-9(8)10/h8-9H,2-7,10H2,1H3

InChI Key

SNSZODQYXSYNAX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCCC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylcycloheptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with ethyl bromide, followed by reductive amination. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethylcycloheptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

2-Ethylcycloheptan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylcycloheptan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as a substrate or inhibitor, modulating the activity of these targets. The compound’s effects are mediated through pathways involving amine oxidases and other related enzymes, leading to the formation of active metabolites .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 2-position significantly influences molecular weight, polarity, and solubility. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
2-Ethylcycloheptan-1-amine Ethyl (C2H5) C9H19N 141.26 (calc.) Moderate lipophilicity; neutral amine
2-(2-Methoxyethoxy)cycloheptan-1-amine Methoxyethoxy (C3H7O2) C10H21NO2 187.28 Increased polarity due to ether oxygen
2-[(2-Ethylhexyl)oxy]cycloheptan-1-amine Ethylhexyloxy (C8H17O) C15H31NO 241.41 High lipophilicity; bulky substituent
1-(2-Phenoxyethyl)cyclopentan-1-amine Phenoxyethyl (C8H9O) C13H19NO 205.30 Aromatic interactions; cyclopentane core
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride Ethoxyethyl (C4H9O) C9H20ClNO 193.72 (calc.) Polar due to ether; salt enhances solubility

Key Observations :

  • Lipophilicity : The ethyl substituent in this compound offers intermediate lipophilicity between the polar methoxyethoxy group and the highly lipophilic ethylhexyloxy group .
  • Solubility : Neutral amines like this compound are less water-soluble than hydrochlorides (e.g., 1-(2-ethoxyethyl)cyclopentan-1-amine hydrochloride) .
  • Steric Effects : Bulky substituents (e.g., ethylhexyloxy) may hinder enzyme interactions or synthetic accessibility compared to smaller groups like ethyl .

Ring Size and Conformational Flexibility

  • Cycloheptane vs. For instance, 1-(2-phenoxyethyl)cyclopentan-1-amine (cyclopentane core) may adopt more rigid conformations compared to cycloheptane derivatives .
  • Biological Implications : Transaminase-catalyzed synthesis of cyclohexane-1-amines () suggests that ring size affects enzymatic recognition. Cycloheptane derivatives like this compound may exhibit distinct substrate specificity in biocatalytic processes .

Biological Activity

2-Ethylcycloheptan-1-amine is a cyclic amine compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C9H17N
  • Molecular Weight: 155.24 g/mol
  • CAS Number: 91391-67-2

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the modulation of monoamines such as dopamine and serotonin. Research indicates that compounds with similar structures often exhibit effects on the central nervous system (CNS), which may include:

  • Dopaminergic Activity: Potential stimulation or inhibition of dopamine receptors.
  • Serotonergic Activity: Interaction with serotonin receptors, influencing mood and anxiety levels.

Pharmacological Effects

Research studies have documented various pharmacological effects associated with this compound:

  • CNS Stimulation: Some studies suggest that this compound may exhibit stimulant properties, enhancing alertness and cognitive function.
  • Anxiolytic Effects: Preliminary findings indicate potential anxiolytic effects, which could be beneficial in treating anxiety disorders.
  • Antidepressant Activity: The modulation of serotonin levels may contribute to antidepressant-like effects.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
CNS StimulationIncreased alertness
Anxiolytic ActivityReduced anxiety
Antidepressant EffectsImproved mood

Case Study 1: CNS Effects in Animal Models

A study investigating the CNS effects of this compound in rodents found that administration led to increased locomotor activity, suggesting stimulant properties. The study utilized various dosages to assess dose-dependent effects on behavior and neurotransmitter levels.

Case Study 2: Anxiolytic Potential

Another research effort focused on the anxiolytic potential of this compound using established models such as the elevated plus maze and open field tests. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting its potential use in anxiety management.

Research Findings

Recent research has highlighted the importance of structural modifications in cyclic amines for enhancing biological activity. Studies comparing this compound with other cyclic amines have shown that subtle changes can significantly impact receptor affinity and overall pharmacological profile.

Comparative Analysis of Related Compounds

CompoundStructure FeaturesBiological Activity
This compoundCyclic structure with ethyl groupStimulant, anxiolytic
NE100 (similar structure)Propyl side chainAntipsychotic
CyclohexylamineNon-cyclic structureModerate CNS effects

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